Acetylcholinesterase Inhibition: N-trans-Feruloyldopamine Outperforms Its Direct Caffeoyl Analog by 2.2-Fold
In a direct head-to-head comparison using the Ellman spectrophotometric method on AChE from Electrophorus electricus, N-trans-feruloyldopamine exhibited an IC50 of 8.52 ± 0.27 μM, representing a 2.2-fold higher potency than N-trans-caffeoyldopamine, which had an IC50 of 19.12 ± 0.83 μM [1]. The feruloyl analog also outperformed its parent ferulic acid (IC50 20.57 ± 0.65 μM) and the parent caffeic acid (IC50 42.81 ± 1.79 μM) [1]. The reference drug galantamine served as a positive control with an IC50 of 3.89 ± 0.10 μM [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8.52 ± 0.27 μM (N-trans-feruloyldopamine) |
| Comparator Or Baseline | IC50 = 19.12 ± 0.83 μM (N-trans-caffeoyldopamine); IC50 = 20.57 ± 0.65 μM (trans-ferulic acid); IC50 = 42.81 ± 1.79 μM (trans-caffeic acid); IC50 = 3.89 ± 0.10 μM (galantamine) |
| Quantified Difference | 2.2-fold more potent than N-trans-caffeoyldopamine; 2.4-fold more potent than trans-ferulic acid; 5.0-fold more potent than trans-caffeic acid; 2.2-fold less potent than galantamine |
| Conditions | Ellman spectrophotometric assay; AChE from Electrophorus electricus; triplicate measurements |
Why This Matters
For researchers investigating cholinergic targets, selecting the feruloyl analog over the caffeoyl analog yields a 2.2-fold gain in AChE inhibitory potency, directly affecting assay sensitivity and the interpretability of structure-activity relationship studies.
- [1] Dizdar M, Vidic D, Požgan F, Štefane B, Maksimović M. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Sci Pharm. 2018;86(2):11. doi:10.3390/scipharm86020011. View Source
